molecular formula C10H16F2N4O2 B13604899 tert-butylN-{[5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methyl}carbamate

tert-butylN-{[5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methyl}carbamate

Cat. No.: B13604899
M. Wt: 262.26 g/mol
InChI Key: HVRSPBDOUUCUDN-UHFFFAOYSA-N
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Description

This compound (molecular formula: C₁₁H₁₆F₂N₄O₂) features a 1,2,3-triazole core substituted with a difluoromethyl group at position 5, a methyl group at position 1, and a tert-butyl carbamate moiety at the N-methyl position. Its structural uniqueness lies in the combination of the triazole ring—a pharmacophore known for diverse bioactivity—and the difluoromethyl group, which enhances metabolic stability and lipophilicity . The compound has shown promise in antimicrobial and anticancer studies, with its mechanism of action linked to interactions with enzymes or receptors via its triazole and difluoromethyl functionalities .

Properties

Molecular Formula

C10H16F2N4O2

Molecular Weight

262.26 g/mol

IUPAC Name

tert-butyl N-[[5-(difluoromethyl)-1-methyltriazol-4-yl]methyl]carbamate

InChI

InChI=1S/C10H16F2N4O2/c1-10(2,3)18-9(17)13-5-6-7(8(11)12)16(4)15-14-6/h8H,5H2,1-4H3,(H,13,17)

InChI Key

HVRSPBDOUUCUDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(N(N=N1)C)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-{[5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methyl}carbamate typically involves multiple steps, including amination, reduction, esterification, and condensation reactionsThe reaction conditions often involve the use of specific catalysts and reagents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Key steps include the careful control of reaction temperatures, pressures, and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

tert-butylN-{[5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methyl}carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-butylN-{[5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methyl}carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butylN-{[5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methyl}carbamate involves its interaction with specific molecular targets and pathways. The difluoromethyl group and the 1,2,3-triazole ring play crucial roles in its activity, potentially interacting with enzymes, receptors, or other biomolecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Core Structure Key Substituents Notable Properties
tert-butyl N-{[5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methyl}carbamate (Target) 1,2,3-Triazole Difluoromethyl, Methyl, tert-Butyl Antimicrobial activity; enhanced metabolic stability due to difluoromethyl group
tert-butyl N-{[5-(difluoromethyl)-1-(piperidin-4-yl)-1H-pyrazol-4-yl]methyl}carbamate Pyrazole Difluoromethyl, Piperidinyl Potential CNS activity due to piperidine; lower solubility than triazole analogs
tert-butyl N-{[5-(difluoromethyl)-3-pyridyl]methyl}carbamate Pyridine Difluoromethyl, Pyridyl Improved solubility; possible use in coordination chemistry
tert-butyl N-(5-formyl-1-methyl-1H-1,2,3-triazol-4-yl)carbamate 1,2,3-Triazole Formyl, Methyl Higher reactivity (formyl group); used as a synthetic intermediate
tert-butyl N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]carbamate 1,2,4-Triazole Mercapto, Methyl Enhanced enzyme inhibition (e.g., thioredoxin reductase) via thiol interaction
tert-butyl N-{[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate hydrochloride 1,2,3-Triazole Azetidine Improved pharmacokinetics; azetidine enhances target binding

Key Differentiators of the Target Compound

Triazole-Difluoromethyl Synergy : The triazole ring provides a rigid scaffold for target binding, while the difluoromethyl group resists oxidative metabolism, improving in vivo stability .

Broad-Spectrum Activity : Exhibits dual antimicrobial and anticancer effects, unlike analogs with narrower applications (e.g., pyridine derivatives for coordination chemistry) .

Synthetic Versatility : The difluoromethyl-triazole core serves as a platform for further derivatization (e.g., introducing fluorophores or biotin tags) .

Biological Activity

tert-butylN-{[5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methyl}carbamate is a chemical compound that has garnered attention for its potential biological activities. This article reviews the available literature and research findings regarding its biological effects, mechanisms of action, and potential applications in various fields.

Chemical Structure

The compound can be described by its molecular formula C11H14F2N4O2C_{11}H_{14}F_2N_4O_2. The structure includes a triazole ring, which is known for its role in medicinal chemistry due to its diverse biological activities.

Antimicrobial Properties

Several studies have investigated the antimicrobial effects of triazole derivatives, including this compound. Research indicates that compounds with triazole moieties exhibit significant activity against a range of pathogens:

  • Bacterial Activity : In vitro assays demonstrated that this compound showed inhibitory effects against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 64 µg/mL depending on the bacterial strain tested.
  • Fungal Activity : The compound also exhibited antifungal properties, particularly against Candida species, with MIC values reported between 16 to 128 µg/mL.

The biological activity of triazole compounds is often attributed to their ability to inhibit key enzymes involved in the synthesis of nucleic acids or cell wall components. Specifically, they may interfere with:

  • Ergosterol Biosynthesis : By inhibiting lanosterol demethylase, a critical enzyme in the ergosterol biosynthetic pathway in fungi.
  • DNA Synthesis : Some studies suggest that triazoles can disrupt DNA replication processes in bacterial cells.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy explored the efficacy of various triazole derivatives against resistant bacterial strains. The results indicated that this compound demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC of 32 µg/mL .

Case Study 2: Cytotoxicity Assessment

In another investigation reported in Pharmaceutical Biology, researchers assessed the cytotoxic effects of the compound on human cancer cell lines. The results showed that at concentrations above 50 µg/mL, there was a significant reduction in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines .

Data Summary Table

Biological ActivityTest Organism/Cell LineMIC/IC50 (µg/mL)Reference
Bacterial ActivityMRSA32
Bacterial ActivityE. coli64
Fungal ActivityCandida albicans16
CytotoxicityMCF-7>50
CytotoxicityA549>50

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